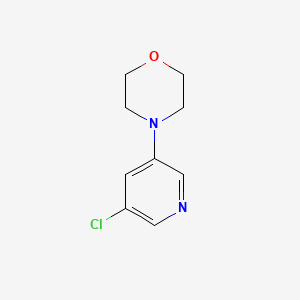

4-(5-Chloropyridin-3-yl)morpholine

Description

4-(5-Chloropyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring directly attached to the 3-position of a 5-chloropyridine moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloropyridine group enhances electrophilicity, while the morpholine ring contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-(5-chloropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLYHZIENPFJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463694 | |

| Record name | 4-(5-chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330682-25-2 | |

| Record name | 4-(5-chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-3-yl)morpholine typically involves the reaction of 5-chloropyridin-3-ylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted morpholines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-Chloropyridin-3-yl)morpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: Medically, this compound has shown potential as a therapeutic agent. It is being investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(5-Chloropyridin-3-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds are structurally related to 4-(5-Chloropyridin-3-yl)morpholine, differing in substitution patterns, linker groups, or heterocyclic cores:

Key Observations :

- Substituent Position : The 5-chloro group on pyridine (target compound) vs. 6-chloro () alters electronic distribution, affecting reactivity and binding interactions.

- Linker Groups : Direct morpholine-pyridine bonding (target) vs. methylene linkers () impacts steric bulk and conformational flexibility.

- Heterocyclic Core: Pyridine (target) vs.

Physicochemical and Spectroscopic Properties

While explicit data for the target compound are absent, insights can be drawn from analogs:

Biological Activity

4-(5-Chloropyridin-3-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. The compound features a chloropyridine moiety attached to a morpholine ring, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to chloropyridine derivatives. For instance, 5-chloropyridinyl esters have shown inhibitory effects against SARS-CoV-2 protease, with IC50 values as low as 250 nM and EC50 values around 2.8 µM in VeroE6 cells . While specific data on this compound's antiviral activity is limited, its structural similarity to active chloropyridine derivatives suggests potential efficacy against viral targets.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. A study indicated that chloropyridine derivatives could interact with various enzymes, suggesting that similar mechanisms could be applicable to this compound. The inhibition of cyclooxygenase enzymes has been noted in related compounds, which could translate to anti-inflammatory properties .

Study on Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted on chloropyridine derivatives, revealing that modifications at specific positions significantly affect biological activity. For instance, the presence of substituents at the C6 position was found to influence enzyme inhibitory activity . This information can guide future research on this compound to optimize its biological efficacy.

Computational Predictions

Computational models have predicted that compounds similar to this compound could interact with a wide array of protein targets, covering over 3262 unique targets across various Pfam families . This broad target profile indicates the potential versatility of the compound in therapeutic applications.

Data Summary

| Biological Activity | IC50/EC50 Values | Target |

|---|---|---|

| SARS-CoV-2 Protease | IC50: 250 nM | Viral Enzyme |

| General Enzyme Inhibition | Varies | Various Enzymes |

| Antiviral Activity | EC50: ~2.8 µM | Viral Infection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.